

# crystal structure data for 3-(4-Fluorophenyl)-2-methylacrylic acid

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## Compound of Interest

Compound Name:	3-(4-Fluorophenyl)-2-methylacrylic acid
CAS No.:	210110-49-9; 22138-72-3
Cat. No.:	B2419660

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An In-Depth Guide to the Crystal Structure and Physicochemical Properties of **3-(4-Fluorophenyl)-2-methylacrylic Acid** for Drug Development Professionals

As a Senior Application Scientist, this guide provides a comprehensive analysis of **3-(4-Fluorophenyl)-2-methylacrylic acid**, a molecule with significant potential in medicinal chemistry. We will explore its solid-state structure, compare it with key analogues to understand structure-property relationships, and detail the experimental methodologies required for its synthesis and characterization. This document is designed to equip researchers, scientists, and drug development professionals with the critical data and field-proven insights necessary for its application.

## The Strategic Role of Fluorination in Drug Design

The incorporation of fluorine into active pharmaceutical ingredients (APIs) is a widely adopted strategy in modern drug discovery. Fluorine's unique properties—high electronegativity, small size, and ability to form strong bonds with carbon—can profoundly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. **3-(4-**

**Fluorophenyl)-2-methylacrylic acid** is a valuable building block that leverages these benefits. A thorough understanding of its crystal structure is paramount, as the solid-state arrangement directly influences critical downstream properties such as solubility, dissolution rate, and bioavailability.

## Crystallographic Analysis of 3-(4-Fluorophenyl)-2-methylacrylic Acid

The definitive three-dimensional structure of a molecule in its solid state is elucidated through single-crystal X-ray diffraction (SC-XRD). This technique provides precise atomic coordinates, bond lengths, and angles, and reveals the network of intermolecular interactions that govern the crystal packing.

The crystal structure of the chlorinated analogue, 3-(4-chlorophenyl)-2-methylacrylic acid, shows that molecules arrange themselves into centrosymmetric dimers through strong intermolecular O-H...O hydrogen bonds between their carboxylic acid groups.[1] These dimers are a hallmark of carboxylic acid crystal structures. The dimers are further linked by weaker C-H...O interactions.[1] It is highly probable that **3-(4-Fluorophenyl)-2-methylacrylic acid** adopts a similar and predictable supramolecular arrangement.

Table 1: Comparison of Crystallographic Data for Halogenated Phenyl-Methylacrylic Acids

Parameter	3-(4-Chlorophenyl)-2-methylacrylic acid[1]	3-(4-Fluorophenyl)-2-methylacrylic acid
Molecular Formula	C <sub>10</sub> H <sub>9</sub> ClO <sub>2</sub>	C <sub>10</sub> H <sub>9</sub> FO <sub>2</sub>
Molecular Weight	196.62	180.17[2]
Crystal System	Triclinic	Data requires experimental determination
Space Group	P-1	Data requires experimental determination
Key Interactions	O-H...O hydrogen-bonded dimers, C-H...O bonds, $\pi$ - $\pi$ stacking	Predicted: O-H...O hydrogen-bonded dimers

Note: Complete crystallographic data for the fluoro- analogue requires dedicated experimental analysis as a public CCDC entry was not immediately identifiable in the initial search.

## Comparative Analysis: The Influence of Substitution

To appreciate the specific contributions of the fluorine atom and the methyl group, we can compare the parent compound to its derivatives. Cinnamic acids and their derivatives are important metabolic building blocks and have been studied for their antibacterial and antifungal properties.[1]

Table 2: Property Comparison of Acrylic Acid Derivatives

Compound	Molecular Formula	Rationale for Comparison	Key Structural Difference
3-(4-Fluorophenyl)-2-methylacrylic acid	C <sub>10</sub> H <sub>9</sub> FO <sub>2</sub>	Target Compound	Contains both fluoro- and methyl- groups
3-(4-Chlorophenyl)-2-methylacrylic acid	C <sub>10</sub> H <sub>9</sub> ClO <sub>2</sub>	Halogenated Analogue	Chlorine instead of fluorine
(2E)-3-(4-fluorophenyl)acrylic acid	C <sub>9</sub> H <sub>7</sub> FO <sub>2</sub> [3]	Non-methylated Analogue	Lacks the $\alpha$ -methyl group
Methacrylic acid	C <sub>4</sub> H <sub>6</sub> O <sub>2</sub> [4][5]	Core Scaffold	Lacks the phenyl ring

The substitution of hydrogen with fluorine at the para position of the phenyl ring introduces polarity and the potential for specific intermolecular interactions (e.g., C-H...F bonds), which can influence crystal packing and stability. The  $\alpha$ -methyl group provides steric bulk, which can affect the planarity of the molecule and its ability to pack efficiently.

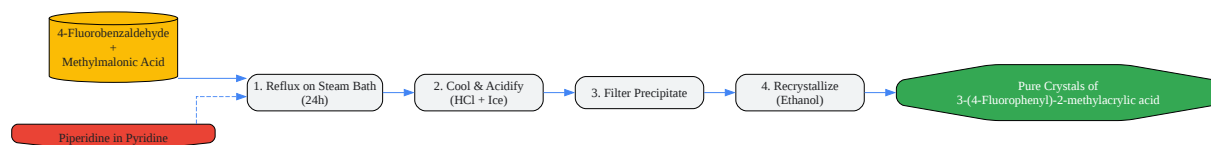
## Experimental Workflows: From Synthesis to Structure

The reliable synthesis and rigorous characterization of the target compound are essential for any research or development program. The following protocols represent a self-validating

system for producing and confirming the identity and structure of **3-(4-Fluorophenyl)-2-methylacrylic acid**.

## Synthesis Protocol

The synthesis can be efficiently achieved via a condensation reaction, a standard method for forming C=C bonds. The protocol used for the chloro-analogue is directly adaptable.[1]



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Caption: Workflow for the synthesis and purification of the target compound.

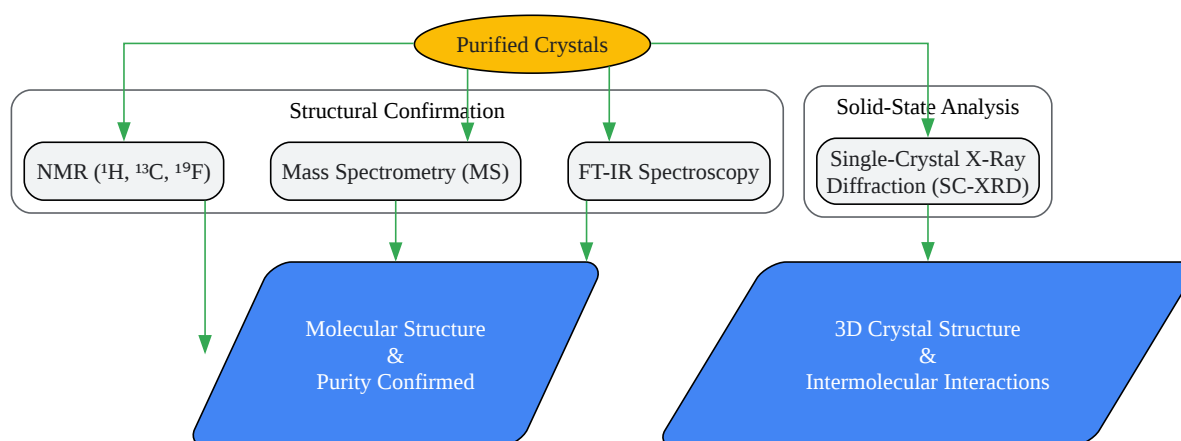
### Step-by-Step Methodology:

- **Reaction Setup:** Combine 4-fluorobenzaldehyde, methylmalonic acid (2 equivalents), and piperidine (2 equivalents) in a minimal amount of pyridine in a round-bottom flask. The choice of pyridine as a solvent and piperidine as a basic catalyst is crucial for promoting the Knoevenagel-type condensation.
- **Heating:** Heat the mixture on a steam bath for 24 hours under a reflux condenser. This provides the necessary thermal energy to overcome the activation barrier of the reaction.
- **Work-up and Precipitation:** Cool the reaction mixture to room temperature. Pour it into a beaker containing a mixture of concentrated HCl and crushed ice. The acidification protonates the carboxylate salt, causing the neutral carboxylic acid to precipitate due to its lower aqueous solubility.

- Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with ice-cold water to remove residual acid and salts.
- Purification: Recrystallize the crude product from ethanol. This step is critical for obtaining high-purity material and growing single crystals suitable for SC-XRD analysis.

## Characterization and Structure Elucidation

A multi-technique approach is required to confirm the structure, purity, and solid-state arrangement of the synthesized product.



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Caption: Integrated workflow for comprehensive material characterization.

Detailed Methodologies:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive information about the molecular structure's carbon-hydrogen framework. <sup>1</sup>H NMR confirms proton environments, <sup>13</sup>C NMR identifies unique carbon atoms, and <sup>19</sup>F NMR provides a clear signal for the fluorine atom, confirming its incorporation.

- Mass Spectrometry (MS): Determines the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental formula with high accuracy.
- Single-Crystal X-ray Diffraction (SC-XRD): This is the gold-standard technique for determining the three-dimensional atomic arrangement in a crystal.
  - Crystal Selection: A suitable single crystal, free of defects, is selected from the recrystallized batch and mounted on the diffractometer.
  - Data Collection: The crystal is cooled (typically to 100 K) to reduce thermal motion and exposed to a monochromatic X-ray beam. Diffraction patterns are collected as the crystal is rotated.
  - Structure Solution & Refinement: The collected data are processed to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to yield the final, precise crystal structure.

## Conclusion

This guide has detailed the structural characteristics and experimental considerations for **3-(4-Fluorophenyl)-2-methylacrylic acid**. By comparing it to relevant analogues, we can appreciate the nuanced effects of fluorination and methylation on its solid-state properties. The provided synthesis and characterization workflows offer a robust framework for researchers. A complete crystallographic study via SC-XRD is the essential next step to fully unlock the structure-property relationships that will guide its future applications in drug development and materials science.

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